
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxybenzoyl and triazole moieties in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide typically involves the condensation of 2-hydroxybenzoyl chloride with 4H-1,2,4-triazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
Oxidation: Formation of 4-(2-oxobenzoyl)-4H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of 4-(2-hydroxybenzyl)-4H-1,2,4-triazole-3-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV filters or corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the triazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-amine
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of both hydroxybenzoyl and carboxamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
62735-31-3 |
|---|---|
Formule moléculaire |
C10H8N4O3 |
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
4-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-13-12-5-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
Clé InChI |
UEVZNKMMPXGSRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N2C=NN=C2C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


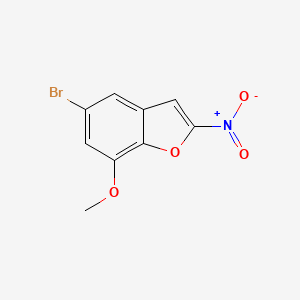

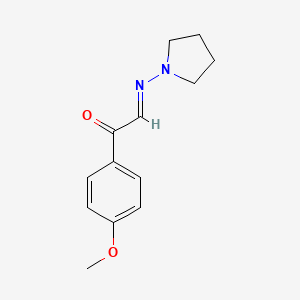

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
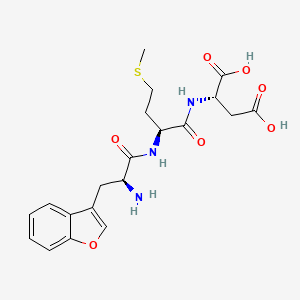
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
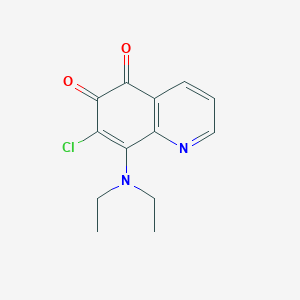
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

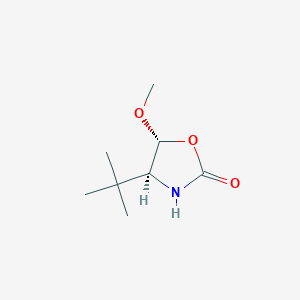
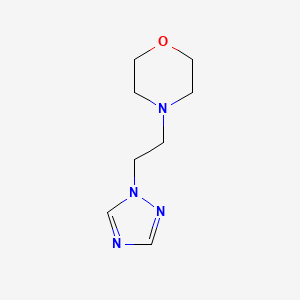
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
